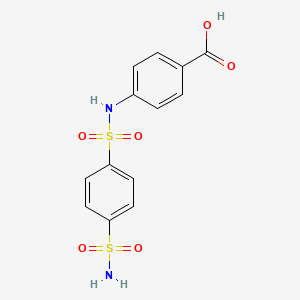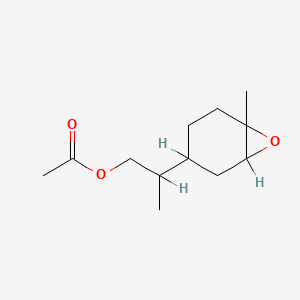
beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate: is an organic compound with the molecular formula C12H20O3 . This compound is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate typically involves the reaction of a suitable precursor with ethyl acetate under controlled conditions. The process may include steps such as:
Formation of the bicyclic structure: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the ethyl acetate group: This step often involves esterification reactions where the ethyl acetate group is introduced to the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that facilitate its biological activity. The pathways involved can vary depending on the context of its use, such as in metabolic processes or chemical reactions.
Comparaison Avec Des Composés Similaires
Cyclohexene oxide: A structurally related compound with similar reactivity.
1,2-Epoxycyclohexane: Another epoxide with comparable chemical properties.
Cyclohexylene oxide: Shares the bicyclic structure but differs in functional groups.
Uniqueness: Beta,6-Dimethyl-7-oxabicyclo(4.1.0)heptane-3-ethyl acetate is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
58336-07-5 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propyl acetate |
InChI |
InChI=1S/C12H20O3/c1-8(7-14-9(2)13)10-4-5-12(3)11(6-10)15-12/h8,10-11H,4-7H2,1-3H3 |
Clé InChI |
LWMUTALNLTUMKC-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C)C1CCC2(C(C1)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




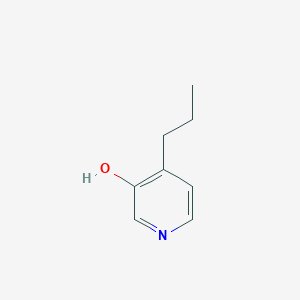
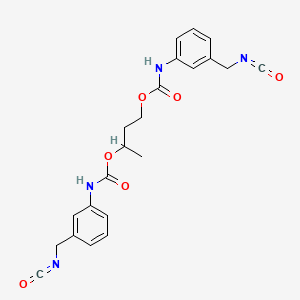
![3-(2-Chlorophenyl)-6-hydroxy-1-(2-methylphenyl)-5-[(4-methylphenyl)diazenyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13762425.png)
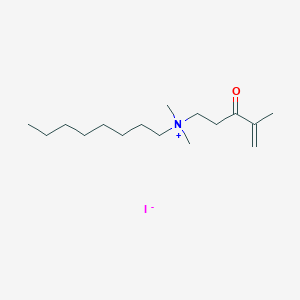


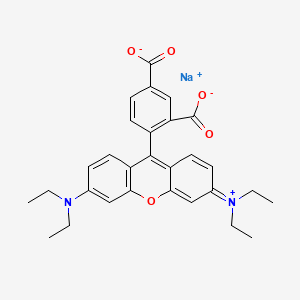
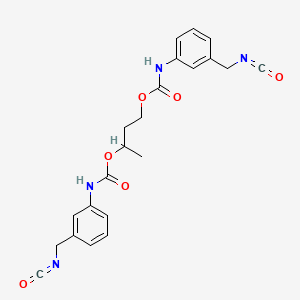
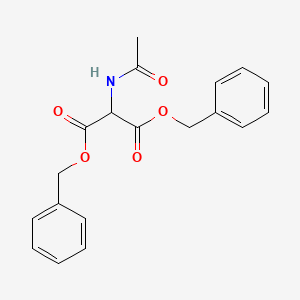
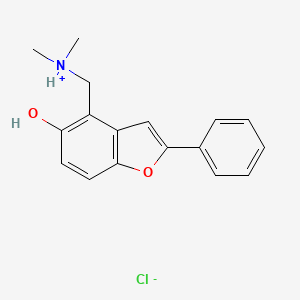
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
